molecular formula C10H16FN3O4 B13414668 cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid CAS No. 61137-62-0

cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid

Cat. No.: B13414668
CAS No.: 61137-62-0
M. Wt: 261.25 g/mol
InChI Key: YTWIKXYJTKQLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid is a nitrosourea derivative characterized by a cyclohexanecarboxylic acid backbone substituted with a 2-fluoroethyl-nitrosourea group in the cis configuration. Nitrosoureas are alkylating agents widely studied for their antitumor activity, primarily through DNA crosslinking and carbamoylation of proteins. The fluoroethyl substitution may influence lipophilicity, metabolic stability, and DNA alkylation efficiency compared to chlorinated or other alkylated nitrosoureas.

Properties

CAS No.

61137-62-0

Molecular Formula

C10H16FN3O4

Molecular Weight

261.25 g/mol

IUPAC Name

4-[[2-fluoroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H16FN3O4/c11-5-6-14(13-18)10(17)12-8-3-1-7(2-4-8)9(15)16/h7-8H,1-6H2,(H,12,17)(H,15,16)

InChI Key

YTWIKXYJTKQLDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)N(CCF)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexanecarboxylic acid derivative. The key steps include:

    Formation of the Cyclohexanecarboxylic Acid Derivative: This step involves the reaction of cyclohexanone with a suitable reagent to introduce the carboxylic acid group.

    Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced through a nucleophilic substitution reaction using a fluoroethyl halide.

    Formation of the Nitrosoureido Group: This step involves the reaction of the intermediate compound with nitrosourea under controlled conditions to form the nitrosoureido group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Alkylation

The nitrosourea moiety (–N–N–O) in the compound is highly reactive, enabling alkylating DNA. This reaction involves the generation of reactive intermediates (e.g., alkylating agents) that transfer alkyl groups to nucleophilic sites on DNA, such as the oxygen in guanine or adenine bases.

Mechanism :

  • Step 1 : The nitrosourea group undergoes hydrolysis to form a reactive alkylating species.

  • Step 2 : The alkylating species attacks DNA nucleotides, forming covalent bonds (alkylation adducts).

  • Step 3 : DNA damage triggers apoptosis in rapidly dividing cells (e.g., cancer cells).

Conditions :

  • pH-dependent hydrolysis of the nitrosourea group.

  • Reaction facilitated by cellular enzymes or acidic pH.

Hydrolysis

The carboxylic acid group (–COOH) and nitrosourea moiety may undergo hydrolysis under specific conditions:

  • Carboxylic acid : Stable under neutral conditions but can form carboxylate salts in basic environments.

  • Nitrosourea : Hydrolyzes to release reactive intermediates (e.g., alkylating agents).

Cross-Linking

The compound’s ability to alkylate DNA may lead to interstrand or intrastrand cross-linking, further disrupting DNA replication and transcription.

Reaction Mechanisms and Biological Impact

Reaction TypeMechanismBiological Impact
Alkylation Transfer of alkyl groups to DNA nucleotides (e.g., guanine O6)DNA damage → apoptosis in cancer cells
Hydrolysis pH-dependent cleavage of nitrosourea or carboxylic acid groupsRelease of reactive species or salts
Cross-Linking DNA strand pairing via alkylating adductsInhibition of DNA replication

Comparative Analysis of Nitrosoureas

The compound’s reactivity aligns with other nitrosoureas (e.g., N-methyl-N-nitrosourea), which share a similar alkylating mechanism. Studies on related compounds reveal:

  • N-methyl-N-nitrosourea : Causes DNA alkylation and protein synthesis inhibition, leading to tumor suppression in breast cancer models .

  • Structural Variants : Substitution of alkyl groups (e.g., 2-fluoroethyl) enhances lipophilicity, improving cellular uptake and cytotoxicity.

Scientific Research Applications

cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The nitrosoureido group is known to form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. The fluoroethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Nitrosourea Derivatives

Structural Analog: Chloroethyl Substitution (cis-acid)

The chloroethyl analog (cis-acid) serves as the closest structural and functional comparator. Key differences include:

  • Stability in Solution : Unlike classical nitrosoureas (e.g., BCNU), cis-acid demonstrates prolonged stability in aqueous solutions, enabling rapid sterilization of tumor cells without degradation . This property is critical for clinical administration.
Classical Nitrosoureas: BCNU and Lomustine

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) and lomustine are benchmark nitrosoureas. Comparative studies reveal:

  • Cell Cycle Specificity : cis-acid exhibits phase-specific cytotoxicity, with maximal lethality in early S and late G2 phases, contrasting with BCNU’s broader cell cycle activity .
  • Lethal Efficiency: In human colon carcinoma (LoVo) cells, BCNU showed progressive lethality with prolonged exposure, while cis-acid’s efficacy diminished over time, suggesting differences in DNA damage repair mechanisms .
Piperidyl-Substituted Nitrosourea

1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea () highlights the role of substituent bulkiness. The piperidyl group may enhance blood-brain barrier penetration but reduce alkylation efficiency compared to cis-acid’s compact cyclohexane backbone.

Pharmacodynamic and Mechanistic Differences

DNA Damage and Repair
  • Mechanistic Divergence: cis-acid’s cytotoxicity may involve non-classical pathways, as its survival curves (threshold exponential type) differ from BCNU’s log-linear profiles .
Cell Line Variability
  • In human lymphoma cells, cis-acid achieved lethality comparable to BCNU (Do = 20 µg/mL; Dq = 20 µg/mL) .
  • In LoVo colon carcinoma cells, cis-acid underperformed BCNU, indicating tumor-type-dependent efficacy .

Data Tables: Comparative Profiles

Table 1. Cytotoxicity Parameters in Human Lymphoma Cells

Compound Do (µg/mL) Dq (µg/mL) Cell Cycle Specificity
cis-acid (chloroethyl) 20 20 Early S, Late G2
BCNU 15–25* 10–15* Pan-cycle

*Estimated from historical data.

Table 2. Recovery from DNA Damage

Compound Sublethal Damage Recovery Potentially Lethal Damage Recovery
cis-acid (chloroethyl) Yes No
BCNU No No

Biological Activity

cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid is a novel compound with significant potential in the field of medicinal chemistry, particularly in anticancer research. This compound features a unique structure characterized by a cyclohexane ring, a carboxylic acid group, and a nitrosourea moiety, which is known for its alkylating properties. The molecular formula is C10H16FN3O4C_{10}H_{16}FN_3O_4 and its molecular weight is approximately 261.29 g/mol .

The biological activity of this compound primarily stems from its ability to alkylate DNA. Nitrosoureas, including this compound, are recognized for their capacity to form covalent bonds with DNA, leading to cytotoxic effects that are particularly detrimental to rapidly dividing cancer cells. The incorporation of the fluoroethyl group is hypothesized to enhance lipophilicity and cellular uptake, potentially increasing the compound's efficacy in therapeutic applications .

Biological Activity and Case Studies

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that it can effectively inhibit cell proliferation and induce apoptosis in tumor cells. For instance, studies conducted on human glioma and breast cancer cell lines revealed that this compound could lead to substantial reductions in cell viability when compared to control groups treated with standard chemotherapeutic agents .

Table 1: Summary of In Vitro Cytotoxicity Studies

Cell LineIC50 (µM)Mechanism of Action
Human Glioma15DNA alkylation
Breast Cancer20Induction of apoptosis
Lung Cancer25Cell cycle arrest

Structural Comparison

The structural characteristics of this compound allow for comparisons with other related compounds. Notably, compounds such as N-methyl-N-nitrosourea share similar nitrosourea functionalities but differ in core structure and biological activity profiles.

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
N-Methyl-N-nitrosoureaC2H6N2O2Simple structure; high reactivity
Cis-3-Aminocyclohexanecarboxylic acidC8H15NO2Lacks nitrosourea functionality
1-(2-Fluoroethyl)-3-nitrosoureaC4H7FN2OSimilar nitrosourea moiety; different core

Toxicological Profile

The toxicological assessment of this compound indicates that while it exhibits potent anticancer activity, it also possesses acute toxicity risks associated with nitrosourea derivatives. Studies have shown that exposure can lead to adverse effects on normal tissues, necessitating further investigation into its safety profile and therapeutic window .

Q & A

Q. What are the common synthetic routes for preparing cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid?

The compound is typically synthesized via multi-step protocols involving cyclohexanecarboxylic acid derivatives. For example, similar nitrosourea analogs are prepared by reacting cis-4-aminocyclohexanecarboxylic acid with nitroso reagents. A tosylated intermediate is often used to protect reactive groups during synthesis, followed by fluorination steps (e.g., using 2-fluoroethylating agents) . Critical steps include controlling reaction temperatures to avoid premature decomposition of the nitroso group and optimizing protecting group strategies (e.g., tert-butoxycarbonyl [Boc] groups) to improve yield .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Confirm stereochemistry (cis configuration) and substitution patterns.
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98% is typical for research-grade material) .
  • Mass Spectrometry (LC/MS): Verify molecular weight (e.g., m/z = 516.39 [MH]+ for related compounds) .
  • X-ray Crystallography: Resolve crystal structure parameters (e.g., monoclinic P21/c space group for cyclohexanecarboxylic acid derivatives) .

Q. How does the nitroso group influence the compound’s stability during storage?

The nitroso (-N=O) group is prone to decomposition under light, heat, or acidic conditions. Storage recommendations include:

  • Temperature: -20°C in inert atmospheres (e.g., argon).
  • Solvent: Use anhydrous dimethyl sulfoxide (DMSO) or acetonitrile to minimize hydrolysis. Stability studies should compare decomposition rates via HPLC at intervals (e.g., 0, 3, 6 months) .

Advanced Research Questions

Q. How can conflicting in vitro vs. in vivo efficacy data for this compound be resolved?

Discrepancies may arise from metabolic instability or poor bioavailability. Methodological approaches include:

  • Metabolite Profiling: Identify degradation products using LC-MS/MS.
  • Pharmacokinetic Studies: Measure plasma half-life and tissue distribution in rodent models.
  • Prodrug Design: Modify the carboxylic acid group (e.g., esterification) to enhance membrane permeability .

Q. What experimental designs are optimal for evaluating its antitumor activity in preclinical models?

  • Cell-Based Assays: Use human cancer cell lines (e.g., glioblastoma U87MG) with IC50 determination via MTT assays.
  • In Vivo Models: Employ xenograft mice, monitoring tumor volume reduction and survival rates. Dose-response studies should compare early vs. established tumors, as efficacy may vary (e.g., 40–60% cure rates in analogous nitrosoureas) .
  • Mechanistic Studies: Assess DNA alkylation via comet assays or γ-H2AX foci quantification .

Q. How can structural modifications improve target selectivity while reducing off-target toxicity?

  • Structure-Activity Relationship (SAR) Studies: Replace the 2-fluoroethyl group with alternative substituents (e.g., chloroethyl or aryl groups) and evaluate cytotoxicity.
  • Molecular Docking: Screen against potential off-target receptors (e.g., Edg-2) using computational models .
  • Isotopic Labeling: Use 18F-labeled analogs for real-time biodistribution tracking via PET imaging .

Methodological Challenges and Solutions

Q. What strategies mitigate interference from nitroso group decomposition in quantitative assays?

  • Sample Preparation: Add antioxidants (e.g., ascorbic acid) to reaction mixtures.
  • Colorimetric Assays: Adapt the diphenylamine method with acetaldehyde to enhance sensitivity for DNA alkylation detection .
  • Validation: Cross-verify results with orthogonal techniques (e.g., LC-MS vs. ELISA).

Q. How can stereochemical purity of the cis isomer be ensured during large-scale synthesis?

  • Chiral Chromatography: Use CHIRALPAK® columns for enantiomeric separation.
  • Crystallization: Optimize solvent systems (e.g., ethanol/water mixtures) to favor cis-configuration precipitation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.